RO6889678 -

RO6889678

Catalog Number: EVT-8751099
CAS Number:
Molecular Formula: C21H20ClFN4O5S
Molecular Weight: 494.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

RO6889678 belongs to a class of compounds known as thiazole derivatives and is classified as a small molecule drug. Its development was motivated by the need for effective antiviral therapies against chronic HBV infections, which affect millions worldwide.

Synthesis Analysis

Methods and Technical Details

The synthesis of RO6889678 involves several key steps that utilize advanced organic chemistry techniques. The compound is synthesized through a multi-step process that includes:

  1. Formation of the Thiazole Ring: This is typically achieved through the condensation of appropriate thioketones with amines or other nucleophiles.
  2. Construction of the Dihydropyrimidine Core: This step often involves cyclocondensation reactions that yield the bicyclic structure necessary for biological activity.
  3. Final Modifications: The introduction of functional groups such as chloro and methoxycarbonyl groups to enhance pharmacological properties.

The synthesis has been optimized to ensure high yield and purity, with reported yields reaching up to 82% for key intermediates .

Molecular Structure Analysis

Structure and Data

The molecular structure of RO6889678 features a thiazole ring fused to a dihydropyrimidine core, with several substituents that enhance its biological activity. Key structural components include:

  • Chlorine Atom: Positioned on the phenyl ring, contributing to the compound's lipophilicity.
  • Methoxycarbonyl Group: Enhances solubility and metabolic stability.
  • Morpholine Ring: Provides flexibility and potential for interaction with biological targets.

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and interactions with target proteins .

Chemical Reactions Analysis

Reactions and Technical Details

RO6889678 undergoes various chemical reactions that are essential for its metabolism and pharmacological action:

  1. Oxidation Reactions: Mediated by cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of metabolites.
  2. Glucuronidation: Involves conjugation with glucuronic acid via UDP-glucuronosyltransferases (UGT1A1 and UGT1A3), facilitating excretion.
  3. Active Transport Mechanisms: The compound is also subject to active uptake via organic anion transporting polypeptides (OATP1B1 and OATP1B3), which influence its bioavailability.

These reactions are critical in determining the pharmacokinetic profile of RO6889678 .

Mechanism of Action

Process and Data

RO6889678 exerts its antiviral effects primarily through inhibition of HBV replication. The mechanism involves:

  • Inhibition of Viral Enzymes: The compound targets specific viral polymerases or reverse transcriptases essential for HBV replication.
  • Interference with Viral Entry: By modifying cellular pathways, RO6889678 can prevent HBV from entering hepatocytes effectively.

The intracellular enrichment observed in hepatocytes indicates that RO6889678 accumulates within liver cells, enhancing its therapeutic efficacy against HBV .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

RO6889678 exhibits several notable physical and chemical properties:

  • Solubility: The compound demonstrates good solubility in organic solvents, which is beneficial for formulation purposes.
  • Stability: It shows stability under physiological conditions but may undergo degradation in extreme pH environments.
  • Melting Point: Specific melting point data can be critical for formulation development but requires empirical measurement.

These properties are essential for understanding how RO6889678 behaves in biological systems .

Applications

Scientific Uses

RO6889678 has significant potential applications in the field of antiviral therapy, specifically targeting hepatitis B virus infections. Its development represents a promising avenue for treating chronic HBV infections, which can lead to severe liver diseases such as cirrhosis and hepatocellular carcinoma.

Additionally, research into RO6889678 contributes to broader scientific knowledge regarding drug metabolism and pharmacokinetics, offering insights into how small molecules interact within biological systems .

Virological Context of Hepatitis B Virus Pathogenesis and Therapeutic Targeting

Molecular Mechanisms of Hepatitis B Virus Replication

Hepatitis B virus (HBV) is a small, enveloped DNA virus belonging to the Hepadnaviridae family. Its 3.2-kb partially double-stranded relaxed circular DNA (rcDNA) genome is encapsidated within an icosahedral nucleocapsid core, surrounded by a lipid envelope embedded with viral surface proteins (hepatitis B surface antigen, HBsAg). The replication cycle exhibits unique features, including reverse transcription of an RNA intermediate (pregenomic RNA, pgRNA). Key steps include:

  • Cellular Entry and Uncoating: HBV binds hepatocytes via sodium taurocholate cotransporting polypeptide (NTCP) receptors. After endocytosis, the nucleocapsid delivers rcDNA to the nucleus, where host enzymes repair it to form covalently closed circular DNA (cccDNA).
  • Transcription and Translation: Nuclear cccDNA serves as a persistent transcriptional template for host RNA polymerase II, generating viral mRNAs encoding core protein, polymerase, precore protein (hepatitis B e antigen, HBeAg), surface proteins (LHBs, MHBs, SHBs), and regulatory X protein. The 3.5-kb pgRNA is essential for genome replication.
  • Nucleocapsid Assembly and Reverse Transcription: Cytoplasmic core proteins self-assemble into capsids, packaging pgRNA and viral polymerase. Within these capsids, the polymerase reverse-transcribes pgRNA into negative-strand DNA, then synthesizes a partial positive-strand DNA, yielding rcDNA.
  • Virion Assembly and Secretion: Mature nucleocapsids (containing rcDNA) interact with endoplasmic reticulum (ER)-localized envelope proteins to bud as virions. Alternatively, capsids lacking genomes are enveloped and secreted as non-infectious subviral particles (SVPs), which outnumber virions by 1,000–100,000:1 [2].

Table 1: Key HBV Replication Steps and Therapeutic Targets

Replication StageKey ComponentsTherapeutic Vulnerability
Nuclear PersistencecccDNATranscriptional silencing
Capsid AssemblyCore protein dimersDisruption of polymerization
Reverse TranscriptionPolymerase/pgRNANucleoside analog inhibition
Envelopment/SecretionHBsAg/SVPsSecretion inhibitors

Current nucleoside analogs (e.g., Lamivudine, Entecavir) target the viral polymerase but fail to eliminate cccDNA—the molecular reservoir enabling viral rebound after therapy cessation [1] [2]. This underscores the need for novel agents like capsid assembly modulators.

Capsid Assembly as a Critical Vulnerability in Hepatitis B Virus Lifecycle

Capsid assembly is a linchpin in HBV replication, making it a high-value target:

  • Structural Dynamics: Core protein dimers polymerize via dimer-dimer interfaces to form T=3 or T=4 icosahedral capsids. The flexible C-terminal domain (CTD) regulates pgRNA packaging, reverse transcription, and nuclear trafficking. Proper capsid geometry is essential for efficient reverse transcription and cccDNA establishment [1].
  • Consequences of Dysregulation: Aberrant capsid assembly disrupts multiple lifecycle stages:
  • Premature Degradation: Mispackaged capsids undergo proteasomal degradation, reducing rcDNA nuclear delivery.
  • Defective Genome Maturation: Capsids with malformed polymerase-pgRNA complexes fail to synthesize rcDNA.
  • Reduced Virion Production: Non-envelopable capsids diminish infectious particle release [2].
  • Subviral Particle Overproduction: Chronic HBV infection generates vast quantities of non-infectious SVPs (spherical/filamentous HBsAg particles). These exhaust host immunity by adsorbing neutralizing antibodies and diverting T-cell responses, facilitating viral persistence. Capsid modulators indirectly suppress SVPs by reducing available nucleocapsids for envelopment [2].

Table 2: Capsid Functions and Impact of Modulation

Capsid FunctionConsequence of Dysregulation
pgRNA PackagingAborted reverse transcription
rcDNA MaturationReduced cccDNA formation
Nuclear shuttlingImpaired cccDNA maintenance
Envelopment competenceDiminished virion/SVP secretion

RO6889678 exemplifies a capsid assembly modulator (CAM) that exploits this vulnerability. It binds a hydrophobic pocket at core protein dimer interfaces, inducing conformational changes that cause:

  • Morphogenesis Errors: Accelerated or aberrant polymerization yields empty capsids with irregular geometry.
  • Biased Core Protein Aggregation: Off-pathway oligomers deplete functional core protein pools.
  • Impaired Nuclear Trafficking: CTD misfolding impedes capsid-nuclear pore interactions [1].

Evolutionary Rationale for Capsid-Targeted Antiviral Development

The evolutionary constraints of HBV capsid assembly make it an optimal target:

  • Conservation of Core Protein: Unlike the error-prone polymerase, core protein sequences are highly conserved (>95% across genotypes) due to structural constraints for capsid assembly. Mutations that evade CAMs often compromise viral fitness, limiting resistance [1].
  • cccDNA Dependency: cccDNA persistence relies on nuclear capsid delivery. CAMs like RO6889678 deplete nuclear rcDNA by >90% in hepatocyte models, accelerating cccDNA loss during hepatocyte turnover. This contrasts with polymerase inhibitors, which spare cccDNA [1] [2].
  • Immunological Synergy: High HBsAg titers from SVPs drive immune exhaustion. By suppressing virion/SVP secretion, RO6889678 reduces HBsAg burden. This may restore antiviral immunity, enabling cytotoxic T-cells to eliminate infected hepatocytes—an effect unattainable with nucleoside analogs alone [2].

Properties

Product Name

RO6889678

IUPAC Name

4-[[4-(2-chloro-4-fluorophenyl)-5-methoxycarbonyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidin-6-yl]methyl]morpholine-3-carboxylic acid

Molecular Formula

C21H20ClFN4O5S

Molecular Weight

494.9 g/mol

InChI

InChI=1S/C21H20ClFN4O5S/c1-31-21(30)16-14(9-27-5-6-32-10-15(27)20(28)29)25-18(19-24-4-7-33-19)26-17(16)12-3-2-11(23)8-13(12)22/h2-4,7-8,15,17H,5-6,9-10H2,1H3,(H,25,26)(H,28,29)

InChI Key

QJLRUAVQNXTCMO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Cl)C3=NC=CS3)CN4CCOCC4C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.